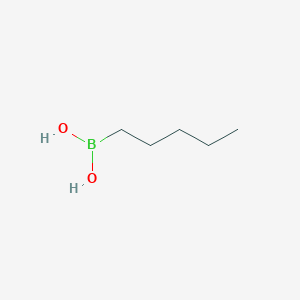

n-Pentylboronic acid

Description

Properties

IUPAC Name |

pentylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPXVJNCQKYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326166 | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-50-2 | |

| Record name | B-Pentylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4737-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Pentylboronic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Pentylboronic acid is an alkylboronic acid that, while not as extensively documented as its aryl counterparts like phenylboronic acid, holds significance as a versatile building block in organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions and as a protecting group for diols. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, its molecular structure, and its principal applications in modern chemistry. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document supplements known values with data from homologous alkylboronic acids and established principles of boronic acid chemistry to present a complete technical profile.

Chemical Properties and Structure

This compound, with the chemical formula C₅H₁₃BO₂, is an organoboron compound featuring a five-carbon alkyl chain attached to a boronic acid functional group [-B(OH)₂]. Like other boronic acids, it is a mild Lewis acid. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center, with the empty p-orbital conferring its Lewis acidity. In the solid state, boronic acids often form hydrogen-bonded dimers or trimers (boroxines) through intermolecular dehydration.

Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below. Specific experimental values for properties such as boiling point, density, and pKa are not widely reported in the literature; therefore, general characteristics of short-chain alkylboronic acids are noted.

| Property | Value | Source / Comment |

| CAS Number | 4737-50-2 | [1] |

| Molecular Formula | C₅H₁₃BO₂ | [1] |

| Molecular Weight | 115.97 g/mol | [1] |

| Appearance | White to off-white solid/powder | General property of alkylboronic acids. |

| Melting Point | 94 °C | [1] |

| Boiling Point | Not readily available | Expected to be higher than related alkanes due to hydrogen bonding. |

| Density | Not readily available | --- |

| Solubility | Soluble in many polar organic solvents (e.g., THF, diethyl ether, methanol). Poorly soluble in nonpolar solvents like hexanes. Limited solubility in water. | General property of alkylboronic acids. |

| pKa | Not readily available | Expected to be higher than arylboronic acids (e.g., phenylboronic acid pKa ≈ 8.8) due to the electron-donating nature of the alkyl group. |

Core Applications in Synthesis

The reactivity of the boronic acid moiety makes this compound a valuable reagent in several key synthetic transformations, particularly relevant to drug discovery and development.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of alkylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This palladium-catalyzed reaction couples the alkyl group from the boronic acid with an aryl, vinyl, or alkyl halide or triflate. The use of alkylboron reagents, such as this compound, is of particular interest to the pharmaceutical industry for increasing the sp³ character of drug candidates, which can improve their physicochemical properties. While challenging due to issues like slow transmetalation and potential β-hydride elimination, significant advances have been made using specialized ligands and reaction conditions to facilitate these C(sp³)–C(sp²) couplings effectively.

Protection of Diols

Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is a cornerstone of their use as protecting groups for diols in multi-step syntheses. The formation of the five- or six-membered cyclic ester masks the hydroxyl groups, preventing them from reacting with other reagents. The protection is typically robust but can be easily reversed under mild acidic or aqueous conditions, making this compound a useful tool for managing complex molecular architectures. Alkyl boronic acids have been shown to form these esters with high efficiency.

Experimental Protocols

While specific, optimized protocols for this compound are proprietary or not widely published, a standard and reliable method for the synthesis of alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

General Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure adaptable for the synthesis of this compound from n-pentylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

1-Bromopentane

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Triisopropyl borate or trimethyl borate

-

Aqueous hydrochloric acid (e.g., 2 M HCl) or sulfuric acid

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (nitrogen or argon), flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add magnesium turnings and a small crystal of iodine to the flask. Gently warm the flask until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface.

-

Add anhydrous THF or diethyl ether to cover the magnesium.

-

Dissolve 1-bromopentane in anhydrous THF/ether and add it to the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).

-

Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. Cool the resulting n-pentylmagnesium bromide solution to room temperature.

-

-

Borylation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.1 equivalents) in anhydrous THF/ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold borate solution via cannula or dropping funnel over 1-2 hours. Maintaining the low temperature is critical to prevent over-addition of the Grignard reagent to the boronate ester intermediate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding cold 2 M aqueous HCl. Stir vigorously until two clear layers form.

-

Separate the layers in a separatory funnel. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixed solvent system like ether/hexanes).

-

References

An In-depth Technical Guide to the Synthesis of n-Pentylboronic Acid from n-Pentyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of n-pentylboronic acid from n-pentyl bromide. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-boron bonds. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data, including reaction yields and spectroscopic characterization. Additionally, purification techniques and safety considerations are discussed. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who utilize alkylboronic acids as key building blocks.

Introduction

This compound is a valuable organoboron compound employed in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility extends to applications in medicinal chemistry, materials science, and as a protecting group for diols. The synthesis of this compound is most commonly achieved through the reaction of an n-pentyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method offers a straightforward and scalable route to this important building block.

Core Synthetic Strategy: The Grignard Reaction

The most prevalent method for synthesizing this compound involves a two-step process initiated by the formation of a Grignard reagent from n-pentyl bromide. This organomagnesium halide then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis of the resulting boronic ester yields the desired this compound.

Reaction Scheme:

-

Grignard Reagent Formation: CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr

-

Borylation and Hydrolysis: CH₃(CH₂)₄MgBr + B(OR)₃ → CH₃(CH₂)₄B(OR)₂ + MgBr(OR) CH₃(CH₂)₄B(OR)₂ + 2H₂O → CH₃(CH₂)₄B(OH)₂ + 2ROH

Reaction Mechanism

The synthesis commences with the formation of the n-pentylmagnesium bromide Grignard reagent. This reaction occurs on the surface of the magnesium metal. The highly polar carbon-magnesium bond of the Grignard reagent renders the pentyl group nucleophilic.

In the second step, the nucleophilic pentyl group attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This addition forms a boronate intermediate. It is crucial to control the reaction temperature, typically keeping it low (e.g., -78 °C), to prevent multiple additions of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acids and boranes.

Finally, the boronic ester is hydrolyzed under acidic conditions to yield this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of alkylboronic acids via the Grignard method.

Preparation of n-Pentylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

n-Pentyl bromide (1-bromopentane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of n-pentyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small portion of the n-pentyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, the remaining n-pentyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of n-pentylmagnesium bromide is used directly in the next step.

Synthesis of this compound

Materials:

-

n-Pentylmagnesium bromide solution (from step 3.1)

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (1 M) or Sulfuric acid (10%)

-

Saturated aqueous ammonium chloride

-

Sodium sulfate (anhydrous)

Procedure:

-

A separate three-necked round-bottom flask, flame-dried and under a nitrogen atmosphere, is charged with a solution of triisopropyl borate (1.2 equivalents) in anhydrous diethyl ether or THF.

-

The borate solution is cooled to -78 °C using a dry ice/acetone bath.

-

The freshly prepared n-pentylmagnesium bromide solution is added dropwise to the cold borate solution via a cannula or dropping funnel, while maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is then quenched by the slow addition of 1 M hydrochloric acid or saturated aqueous ammonium chloride at 0 °C.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

Crude this compound often contains boronic anhydride and other impurities. Several methods can be employed for purification:

-

Recrystallization: Alkylboronic acids can sometimes be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes.

-

Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., 1 M NaOH) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid. The product is then extracted with an organic solvent, dried, and concentrated.[1]

-

Derivatization: Boronic acids can be converted to their diethanolamine adducts, which are often crystalline and can be easily purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₃BO₂ | |

| Molecular Weight | 115.97 g/mol | |

| Appearance | White to off-white solid | |

| Typical Yield | 60-80% | General expectation for this reaction type |

Spectroscopic Data:

| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~ 0.89 (t, 3H, CH₃), 1.25-1.40 (m, 6H, -(CH₂)₃-), ~3.5-4.5 (br s, 2H, B(OH)₂) |

| ¹³C NMR (CDCl₃) | ~ 14.0 (CH₃), ~ 22.5, ~ 26.0, ~ 32.0 (CH₂), C-B bond signal often not observed or very broad |

| ¹¹B NMR (CDCl₃) | ~ 30-34 ppm (broad singlet) |

| IR (KBr) | ~ 3200-3400 (br, O-H), ~ 2950-2850 (C-H), ~ 1350 (B-O) |

Note: The exact chemical shifts may vary depending on the solvent and concentration. The hydroxyl protons in the ¹H NMR spectrum are often broad and may exchange with D₂O.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).

-

n-Pentyl Bromide: n-Pentyl bromide is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.

-

Acids: Handle hydrochloric acid and sulfuric acid with care, as they are corrosive.

Conclusion

The synthesis of this compound from n-pentyl bromide via the Grignard reaction is a reliable and efficient method. Careful control of reaction conditions, particularly temperature during the borylation step, is essential to maximize yield and minimize byproduct formation. The purification strategies outlined provide effective means to obtain high-purity this compound suitable for a wide range of synthetic applications. This guide serves as a practical resource for chemists engaged in the synthesis and utilization of this versatile organoboron compound.

References

An In-Depth Technical Guide to n-Pentylboronic Acid for Researchers and Drug Development Professionals

A comprehensive overview of n-Pentylboronic acid, detailing its chemical properties, synthesis, and applications in organic chemistry and drug discovery. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and workflow visualizations to effectively utilize this versatile compound.

Core Data Summary

This compound is an alkylboronic acid that serves as a valuable reagent and building block in various chemical transformations. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 4737-50-2 |

| Molecular Formula | C₅H₁₃BO₂ |

| Molecular Weight | 115.97 g/mol [1][2] |

| Melting Point | 93 °C[3] |

| SMILES Code | CCCCCB(O)O[1][2] |

| InChI Key | ABWPXVJNCQKYDR-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of alkylboronic acids like this compound typically involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. This common and effective method allows for the formation of the carbon-boron bond.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-Bromopentane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triisopropyl borate

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromopentane in anhydrous diethyl ether or THF dropwise to the magnesium turnings with gentle stirring.

-

The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Maintain a steady reflux by controlling the rate of addition of the 1-bromopentane solution.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of aqueous hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure this compound.

-

Synthesis Workflow

Synthesis of this compound via Grignard Reaction.

Applications in Drug Development and Research

Boronic acids are a significant class of compounds in medicinal chemistry and drug discovery.[4][5] The boron atom in boronic acids can form reversible covalent bonds with diols, a functionality present in many biological molecules such as sugars and glycoproteins.[6] This interaction is the basis for their use in various therapeutic and diagnostic applications.

While specific applications of this compound are less documented than its phenyl counterpart, its role as a building block is crucial. The pentyl group can be incorporated into larger molecules to modulate properties like lipophilicity, which is a key factor in drug absorption and distribution.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.[7] Boronic acids are key coupling partners in this palladium-catalyzed reaction. This compound can be used to introduce a pentyl group onto an aromatic or vinyl halide.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

Aryl or vinyl halide

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl or vinyl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Chemical Sensors

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of chemical sensors, particularly for saccharides.[8] While phenylboronic acid is more commonly used for this purpose due to its electronic properties that can be easily coupled to a signaling mechanism (e.g., fluorescence or electrochemical changes), the fundamental principle applies to alkylboronic acids as well.

A sensor incorporating this compound would rely on the change in a physical property upon binding to a diol. For example, a change in the charge at the boron center upon ester formation can be detected electrochemically.

Working Principle of a Boronic Acid-Based Sensor

References

- 1. 4737-50-2 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 2. 4737-50-2|this compound|BLD Pharm [bldpharm.com]

- 3. pentylboronic acid - 4737-50-2 - Structure, Synthesis, Properties [organoborons.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of n-Pentylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of n-pentylboronic acid in various organic solvents. Recognizing the critical role of solubility data in chemical synthesis, process development, and formulation, this document collates available qualitative insights and presents detailed experimental protocols for precise solubility determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable estimations of its behavior.

Understanding the Solubility of Boronic Acids

The solubility of boronic acids is governed by a combination of factors including the polarity of the solvent, the nature of the alkyl or aryl substituent on the boron atom, and the temperature. Generally, boronic acids exhibit a tendency to be more soluble in polar organic solvents.[1] However, they can also form cyclic anhydrides, known as boroxines, through dehydration, which can influence their solubility behavior.[2] This equilibrium between the acid and its anhydride is dependent on both the solvent and temperature.[2]

Data Presentation: Solubility of a Structurally Related Boronic Acid

Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for phenylboronic acid as a proxy to provide a general understanding of the solubility trends of boronic acids in various organic solvents.[3][4][5][6] The data is presented in mole fraction (x) at various temperatures. It is important to note that the alkyl nature of the pentyl group in this compound will influence its solubility profile compared to the aryl group in phenylboronic acid.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) of Phenylboronic Acid |

| Chloroform | 25 | Moderate |

| 3-Pentanone | 25 | High |

| Acetone | 25 | High |

| Dipropyl Ether | 25 | High |

| Methylcyclohexane | 25 | Very Low |

Note: This table is illustrative and uses data for phenylboronic acid as a proxy.[4][5][6] Actual solubility of this compound will vary.

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][7] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Materials and Equipment

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance (precision ±0.1 mg)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a system for visual inspection of turbidity

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of a known composition.[3]

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) while being vigorously stirred to ensure homogeneity.[3][7]

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored. This can be done visually or more accurately using a luminance probe that measures the intensity of a light beam passing through the solution.[2][3]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[3] A sharp increase in measured light intensity will indicate this point if a luminance probe is used.

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

n-Pentylboronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for n-pentylboronic acid. While specific quantitative stability data for this compound is not extensively published, this document aggregates data from closely related alkylboronic acids and general principles of boronic acid chemistry to provide a thorough understanding of its handling and storage requirements. This guide also details experimental protocols for researchers to assess the stability of this compound in their own laboratories.

Core Concepts in Boronic Acid Stability

Boronic acids, including this compound, are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by their inherent instability under certain conditions. The primary degradation pathways for boronic acids are oxidation, protodeboronation, and dehydration.

-

Oxidative Deboronation: In the presence of oxygen or other oxidizing agents, the carbon-boron bond can be cleaved to yield the corresponding alcohol (in this case, 1-pentanol) and boric acid. This process can be accelerated by light and heat.[1][2]

-

Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding alkane (pentane) and boric acid. This reaction can be catalyzed by acids or bases.[3]

-

Dehydration: Boronic acids can undergo intermolecular dehydration, particularly upon heating or in a dry environment, to form cyclic trimers known as boroxines.[4][5] This process is often reversible upon the addition of water.

The stability of a given boronic acid is influenced by both steric and electronic factors of the organic substituent.

Recommended Storage and Handling of this compound

Based on data for other short-chain alkylboronic acids and general best practices, the following conditions are recommended for the storage and handling of this compound to minimize degradation and ensure its integrity for research applications.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2°C to 8°C | To slow down the rates of decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidative degradation.[6] |

| Moisture | Keep container tightly sealed in a dry place. Use of a desiccator is advisable. | Alkylboronic acids can be hygroscopic; moisture can lead to protodeboronation and dehydration/boroxine formation.[6] |

| Light | Store in an amber vial or in the dark. | To prevent light-catalyzed degradation. |

Handling Guidelines

-

When not in use, keep the container tightly sealed and stored under the recommended conditions.

-

For weighing and dispensing, it is advisable to work in a glove box under an inert atmosphere. If a glove box is not available, minimize the time the compound is exposed to the open air.

-

Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

-

For reactions, use anhydrous solvents to minimize protodeboronation.

Strategies for Enhancing Stability

For applications where the inherent instability of this compound is a concern, conversion to a more stable derivative is a common strategy. Boronate esters are significantly more stable than their corresponding boronic acids.

-

Pinacol Esters: Reaction of this compound with pinacol yields the corresponding pinacol boronate ester. These are generally more stable to oxidation and are often used in place of boronic acids in cross-coupling reactions.[7]

-

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are compatible with chromatography and long-term storage. The boronic acid can be regenerated from the MIDA ester under mild conditions when needed.[8]

Experimental Protocols for Stability Assessment

The following are generalized protocols for common analytical techniques that can be adapted to assess the stability of this compound under various conditions.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact this compound from its potential degradation products.

-

Objective: To quantify the amount of this compound and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH, exposure to light or an oxidizing agent).

-

Instrumentation: A standard HPLC system with a UV or a Refractive Index (RI) detector. Due to the lack of a strong chromophore in this compound, an RI detector or derivatization may be necessary. A post-column reaction with a visualizing agent like alizarin can also be employed for selective detection of boronic acids.[9]

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A mixture of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Subject aliquots of the solution to different stress conditions.

-

At specified time points, inject the samples onto the HPLC system.

-

Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of this compound.

-

Objective: To observe the disappearance of the signals corresponding to this compound and the appearance of signals from degradation products.

-

Instrumentation: A standard NMR spectrometer.

-

Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, D₂O).

-

Procedure:

-

Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H and ¹¹B NMR spectrum to identify the characteristic signals.

-

Subject the NMR tube to the desired stress condition.

-

Acquire subsequent NMR spectra at regular intervals.

-

Integrate the signals to monitor the progress of the degradation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

GC-MS is particularly useful for identifying volatile degradation products such as pentane (from protodeboronation) and 1-pentanol (from oxidation).

-

Objective: To identify and quantify volatile degradation products.

-

Instrumentation: A standard GC-MS system.

-

Procedure:

-

Age samples of this compound under defined stress conditions in sealed vials.

-

Analyze the headspace of the vials or an extract of the solid material by GC-MS.

-

Identify degradation products by their mass spectra.

-

Visualizing Degradation and Analytical Workflows

The following diagrams illustrate the key degradation pathways for this compound and a general workflow for its stability assessment.

Conclusion

While this compound is a valuable synthetic building block, its stability is a critical factor to consider for its effective use and storage. By understanding the primary degradation pathways and implementing the recommended storage and handling procedures, researchers can minimize decomposition and ensure the quality of their starting material. For applications requiring enhanced stability, conversion to a boronate ester is a highly effective strategy. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability studies to determine the shelf-life of this compound under their specific laboratory conditions.

References

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of n-Pentylboronic Acid: A Technical Guide for Researchers

For Immediate Release

An In-depth Analysis of the Commercial Availability and Purity of n-Pentylboronic Acid for Scientific Research and Drug Development

This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, a valuable reagent in organic synthesis and a potential building block in drug discovery programs. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on suppliers, purity levels, and relevant chemical information.

Commercial Availability and Purity

The commercial availability of this compound is currently limited, with a select number of chemical suppliers offering this reagent. The purity of commercially available this compound is a critical factor for its successful application in sensitive experimental protocols. Based on available data, the purity of this compound typically meets the requirements for standard organic synthesis.

A summary of a commercially available this compound product is presented below:

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Oakwood Chemical | 208660 | 4737-50-2 | C5H13BO2 | 115.97 | 95% |

It is important for researchers to note that detailed certificates of analysis (CoA) providing lot-specific purity and impurity profiles should be requested from the supplier prior to purchase to ensure the material meets the specific requirements of their intended application.

Physicochemical Properties and Safety Data

Understanding the physicochemical properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 94 °C |

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains critical information regarding hazard identification, first-aid measures, fire-fighting measures, handling and storage, and personal protection equipment.

Applications in Organic Synthesis

While specific experimental protocols detailing the use of this compound are not abundantly available in publicly accessible literature, its structural motif as an alkylboronic acid suggests its utility in a variety of organic transformations. The primary application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, where an alkylboronic acid, such as this compound, could be utilized.

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Considerations for Drug Development

Boronic acids and their derivatives are an important class of compounds in medicinal chemistry and drug development. While there is a wealth of information on the applications of arylboronic acids in this field, the exploration of alkylboronic acids, including this compound, is an emerging area. The incorporation of an n-pentyl group can modulate a compound's lipophilicity and steric profile, which may influence its pharmacokinetic and pharmacodynamic properties. Researchers in drug discovery may consider utilizing this compound to synthesize novel analogs of lead compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a commercially available, albeit not widely distributed, chemical reagent with potential applications in organic synthesis, particularly in cross-coupling reactions. Researchers interested in utilizing this compound should procure it from reputable suppliers and obtain detailed analytical data to ensure its suitability for their specific research needs. Further exploration of the reactivity and applications of this compound is warranted to fully realize its potential in both academic and industrial research, including the development of novel therapeutic agents.

Core Reactivity of n-Pentylboronic Acid with Diols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of n-pentylboronic acid with diols. Boronic acids are a class of compounds that have garnered significant interest in biomedical and pharmaceutical research due to their unique ability to reversibly bind with 1,2- and 1,3-diols.[1][2][3][4] This interaction is the cornerstone of their application in areas such as carbohydrate sensing, drug delivery, and the formation of dynamic hydrogels.[5][6][7][8] This guide will delve into the reaction mechanism, thermodynamics, kinetics, and the critical factors influencing this reversible covalent interaction, with a focus on providing researchers with the foundational knowledge required for leveraging this chemistry in their work.

The Fundamental Reaction: Boronate Ester Formation

The core of the interaction between this compound and a diol is a reversible esterification reaction that results in the formation of a cyclic boronate ester.[1][3] As a Lewis acid, the boron atom in this compound can accept a pair of electrons from the oxygen atoms of the diol's hydroxyl groups, leading to the formation of a five- or six-membered ring.[3][9] This reaction is highly dependent on the pH of the solution, as the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[7][10]

The equilibrium of this reaction is what makes it particularly useful for applications requiring dynamic and reversible binding.[6] The stability of the resulting boronate ester is influenced by a variety of factors, which will be discussed in detail in the subsequent sections.

Caption: Reversible formation of a cyclic boronate ester.

Reaction Mechanism and Equilibria

The reaction between this compound and a diol is a dynamic process involving multiple equilibria, primarily influenced by pH.[11][12] The boronic acid (B(OH)₂) exists in equilibrium with its hydrated, tetrahedral boronate form (B(OH)₃⁻). Both the trigonal boronic acid and the tetrahedral boronate ion can react with a diol to form a boronate ester.[13] The resulting boronate ester also exists in both a neutral trigonal form and an anionic tetrahedral form.[14]

The overall reaction can be summarized by the following equilibria:

-

Acid-Base Equilibrium of Boronic Acid: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

-

Esterification with Trigonal Boronic Acid: R-B(OH)₂ + Diol ⇌ Trigonal Boronate Ester + 2H₂O

-

Esterification with Tetrahedral Boronate: R-B(OH)₃⁻ + Diol ⇌ Tetrahedral Boronate Ester + 2H₂O + OH⁻

The relative concentrations of these species are dictated by the pKa of the boronic acid and the pH of the medium.[11][15] Generally, the formation of the boronate ester is favored at pH values near or above the pKa of the boronic acid, as the concentration of the more reactive tetrahedral boronate species increases.[11] However, the optimal pH for binding is not always above the pKa and can be influenced by the pKa of the diol as well.[12][15]

Caption: Key equilibria in boronic acid-diol interactions.

Quantitative Data: Thermodynamics and Kinetics

The thermodynamics and kinetics of boronate ester formation are crucial for understanding and predicting the behavior of these systems. While specific data for this compound is less prevalent in the literature compared to arylboronic acids, the general principles and relative values can be inferred. Alkylboronic acids generally form esters to a greater extent than arylboronic acids.[16]

Thermodynamic Parameters

The stability of the boronate ester is quantified by the equilibrium constant (Keq) or association constant (Ka). These constants are highly dependent on the structure of both the boronic acid and the diol, as well as the reaction conditions.

| Parameter | Diol | Conditions | Value | Reference |

| Binding Constant (K) | D-Fructose | pH 7.4 | 353 M⁻¹ | [3] |

| Binding Constant (K) | D-Glucose | pH 7.4 | 1378 M⁻¹ | [3] |

| Equilibrium Constant (Keq) | Various Alcohols | - | See original source for details | [6] |

| Association Constants | Sorbitol, Fructose, Glucose | Various pH | See original source for details | [4][7] |

| Rate Constant (k_obs) | Ethylene Glycol | DMSO | 0.057 min⁻¹ | [17][18][19] |

| Rate Constant (k_obs) | 1,3-Propanediol | DMSO | 0.031 min⁻¹ | [17][18][19] |

Note: The binding constants for fructose and glucose are provided for a different boronic acid system but illustrate the relative affinities. The rate constants were determined for boric acid but provide insight into the kinetics with simple diols.

Kinetic Parameters

The kinetics of boronate ester formation are generally fast, with reactions often reaching equilibrium within seconds to minutes.[14] The rate of complexation is typically faster with 1,2-diols compared to 1,3-diols.[9] Stopped-flow methods have been used to study the rapid kinetics of these reactions.[14]

| Parameter | Diol | Boronic Acid | Value | Reference |

| k_on | D-Fructose | 8-Isoquinolinylboronic acid | - | [14] |

| k_on | D-Glucose | 8-Isoquinolinylboronic acid | - | [14] |

Note: The on-rates (k_on) follow the order D-fructose > D-tagatose > D-mannose > D-glucose, which correlates with their thermodynamic binding affinities.[14]

Factors Influencing Reactivity

Several factors critically influence the reactivity of this compound with diols:

-

pH: As previously discussed, pH is a dominant factor. The concentration of the more reactive tetrahedral boronate species increases with pH, generally leading to stronger binding.[11][12] However, the optimal pH for binding is a complex interplay between the pKa of the boronic acid and the diol.[12][15]

-

Diol Structure: The stereochemistry and conformation of the diol are important. 1,2- and 1,3-diols are suitable for forming stable five- or six-membered rings.[1][3] The formation of boron complexes is often preferred with 1,3-diols over 1,2-diols from a thermodynamic standpoint, though the kinetics may be slower.[9] The number of diol pairs and their stereochemistry also affect the equilibrium constant.[16]

-

Solvent: The solvent can affect the ability to form boronate esters.[7][8] While the reaction is well-established in aqueous environments, studies in organic solvents like DMSO have also been conducted.[9][17][18][19] The polarity and protic nature of the solvent can influence the equilibria.[20]

-

Temperature: Temperature affects both the kinetics and thermodynamics of the reaction.[9]

-

Additives: Buffer salts can act as external catalysts, influencing the rate of bond exchange.[6]

Caption: Key factors affecting boronate ester formation.

Experimental Protocols

Characterizing the interaction between this compound and diols typically involves spectroscopic techniques. Below are detailed methodologies for key experiments.

Determination of Boronic Acid pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it into a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Record the UV-Vis absorption spectrum of the boronic acid solution at each pH. The transition from the neutral trigonal form to the anionic tetrahedral form results in a change in the absorbance spectrum.[7][8]

-

Plot the absorbance at a specific wavelength (where the change is most significant) against the pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Determination of Binding Constants using the Alizarin Red S (ARS) Competitive Binding Assay

Objective: To determine the binding constant between this compound and a diol.

Methodology: This is a three-component competitive binding assay.[7][8][21][22]

-

Determine the association constant between this compound and ARS (K_ARS).

-

Prepare a solution of ARS at a constant concentration in a buffer of desired pH.

-

Titrate this solution with increasing concentrations of this compound.

-

The binding of the boronic acid to the catechol diol of ARS causes an increase in fluorescence intensity.[7][8]

-

Record the fluorescence intensity at each concentration of boronic acid.

-

Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model (e.g., Benesi-Hildebrand plot) to calculate K_ARS.[22]

-

-

Perform the competitive binding experiment.

-

Prepare a solution containing a fixed concentration of both this compound and ARS (at concentrations where a significant portion of the ARS is bound).

-

Titrate this solution with increasing concentrations of the diol of interest.

-

The diol will compete with ARS for binding to the boronic acid, causing a decrease in fluorescence intensity as ARS is displaced.[7][8]

-

Record the fluorescence intensity at each diol concentration.

-

-

Calculate the diol association constant (K_diol).

-

Plot the fluorescence intensity against the diol concentration.

-

Using the known K_ARS and the concentrations of all species, the data can be fitted to a competitive binding isotherm to determine K_diol.[7]

-

Caption: Workflow for the ARS competitive binding assay.

Kinetic Analysis using Stopped-Flow Spectroscopy

Objective: To measure the rates of association (k_on) and dissociation (k_off) of the boronate ester formation.

Methodology:

-

Prepare two separate solutions: one containing the this compound and the other containing the diol, both in the same buffered solution.

-

Utilize a stopped-flow instrument to rapidly mix the two solutions.

-

Monitor the change in a spectroscopic signal (e.g., fluorescence or absorbance) as a function of time, starting from the moment of mixing. The reaction should ideally have a detectable signal change upon binding.[14]

-

Record the kinetic trace (signal vs. time) over the course of the reaction, typically on a millisecond to second timescale.

-

Fit the kinetic data to an appropriate rate equation (e.g., single or double exponential) to extract the observed rate constant (k_obs).

-

Repeat the experiment at various reactant concentrations to determine the individual rate constants (k_on and k_off).

Conclusion

The reactivity of this compound with diols is a versatile and dynamic interaction that is fundamental to its wide-ranging applications in the life sciences. A thorough understanding of the underlying principles of boronate ester formation, including the influential roles of pH, diol structure, and solvent, is paramount for the rational design of novel sensors, drug delivery systems, and responsive biomaterials. The experimental protocols outlined in this guide provide a starting point for researchers to quantitatively assess and harness this powerful chemical interaction.

References

- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]

- 10. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.ru [2024.sci-hub.ru]

- 13. researchgate.net [researchgate.net]

- 14. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]

- 16. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to n-Alkylboronic Acids in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of n-alkylboronic acids, covering their fundamental properties, synthesis, and applications, with a particular focus on their role in modern synthetic organic chemistry and drug discovery.

Introduction: The Rise of a Versatile Reagent

n-Alkylboronic acids are a class of organoboron compounds with the general formula R-B(OH)₂, where R is a saturated alkyl chain. First prepared and isolated in 1860 by Edward Frankland, these compounds have transitioned from chemical curiosities to indispensable tools in the synthetic chemist's arsenal.[1] Their stability, low toxicity, and versatile reactivity make them valuable building blocks, particularly in the formation of carbon-carbon bonds.[2][3]

As Lewis acids, the boron atom in n-alkylboronic acids possesses a vacant p-orbital, allowing it to accept a pair of electrons.[4] This property is central to their reactivity. They are typically crystalline solids with high melting points and are known to form stable, cyclic trimer anhydrides through the loss of water.[1] A key feature that has propelled their use, especially in the pharmaceutical industry, is their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the formation of C(sp³)–C(sp²) bonds—a common motif in many drug candidates.[2][4]

Synthesis of n-Alkylboronic Acids

Several robust methods exist for the synthesis of n-alkylboronic acids and their corresponding esters. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.

From Organometallic Reagents

One of the most traditional and straightforward methods involves the reaction of an alkyl Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with a trialkyl borate, such as trimethyl borate B(OMe)₃, at low temperatures. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired alkylboronic acid.

Hydroboration of Alkenes

The hydroboration of terminal alkenes is a powerful method for producing n-alkylboron compounds with anti-Markovnikov regioselectivity.[5] Reagents like borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) add across the double bond, placing the boron atom at the sterically less hindered terminal carbon.[5][6] For synthetic utility, especially in cross-coupling reactions, hydroboration is often performed with pinacolborane (HBpin) in the presence of a transition metal catalyst (e.g., iridium), which directly yields a stable alkylboronic ester.[7]

Modern Synthetic Approaches

Recent advancements have introduced novel methods for synthesizing alkylboronates. These include the palladium-catalyzed Miyaura-type borylation of alkyl halides and tosylates with bis(pinacolato)diboron (B₂pin₂) and the nickel-catalyzed borylation of unactivated alkyl halides.[8] Furthermore, innovative strategies like the decarboxylative borylation of aliphatic carboxylic acids provide a new pathway to these valuable reagents from abundant starting materials.[8]

Key Applications in Organic Synthesis

The utility of n-alkylboronic acids is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, though their application extends to other important transformations.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application of n-alkylboronic acids. It facilitates the formation of a carbon-carbon bond between an alkylboron species (Csp³) and an aryl, vinyl, or alkyl halide or triflate (Csp² or Csp³).[3] This reaction is of paramount importance in the pharmaceutical industry for synthesizing complex molecular architectures.[2]

The catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the alkyl group is transferred from the boronic acid to the palladium center, displacing the halide. This is the rate-determining step for many C(sp³)–C(sp²) couplings.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][9]

The choice of ligand, base, and solvent is crucial for achieving high yields, particularly in challenging couplings involving sterically hindered or unactivated partners.

Drug Discovery and Development

The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[1] The boron atom can form reversible covalent bonds with active site serine residues in proteases, leading to potent and specific enzyme inhibition.[1] The ability to readily synthesize complex molecules using n-alkylboronic acids via Suzuki-Miyaura coupling allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[2][10]

Data Presentation

The following tables summarize quantitative data for the synthesis and application of n-alkylboronic acids.

Table 1: Synthesis of n-Butylboronic Acid

| Method | Starting Materials | Reagents | Yield | Melting Point (°C) | Reference |

|---|

| Grignard Reaction | n-Butylmagnesium bromide, Trimethyl borate | Ether, HCl (aq) | 74.9% | 94-96 |[11] |

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions with n-Alkylboron Reagents

| Alkylboron Reagent | Electrophile | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| n-Butylboronic acid neopentyl ester | 4-Bromobenzonitrile | Pd₂(dba)₃ / AntPhos | TMSOK | 1,4-Dioxane | 96% | [2] |

| n-Octyltrifluoroborate salt | 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ / 1,1'-Bis(di-t-butylphosphino)ferrocene | Cs₂CO₃ | Toluene/H₂O | 94% | [3] |

| 1-N-Boc-pyrrolidin-2-ylboronic acid | 4-Bromobenzotrifluoride | NiBr₂·dtbbpy / 4CzIPN (photocatalyst) | Cs₂CO₃ | Acetonitrile | 99% | [12] |

| n-Alkylboronic acid | 2,4-Dibromoanisole (formylated) | Pd catalyst | - | - | 85% |[3] |

Experimental Protocols

Protocol 1: Synthesis of n-Butylboronic Acid via Grignard Reaction[11]

This protocol is adapted from the procedure reported by Charette, et al.

-

Reaction Setup:

-

Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Charge the flask with 480 mL of anhydrous diethyl ether, followed by 20 mL (176 mmol) of trimethyl borate.

-

Cool the clear solution to an internal temperature of -75 °C using a dry ice/acetone bath.

-

-

Grignard Addition:

-

While stirring vigorously, add 90 mL of a 1.95 M solution of n-butylmagnesium bromide in ether (176 mmol) dropwise via cannula. Maintain the internal temperature below -65 °C throughout the addition.

-

After the addition is complete, stir the resulting white slurry for an additional 2 hours at -75 °C under a nitrogen atmosphere.

-

-

Hydrolysis and Work-up:

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature (approx. 1-2 hours).

-

Perform hydrolysis by the dropwise addition of 200 mL of a 10% aqueous hydrochloric acid solution. The white precipitate will dissolve, resulting in a clear biphasic mixture.

-

Stir the mixture for 15 minutes, then transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Concentrate the ethereal solution under reduced pressure to yield a residual white solid.

-

Recrystallize the crude product by dissolving it in 50 mL of hot water.

-

Cool the biphasic solution to 0 °C to induce recrystallization.

-

Collect the solid by vacuum filtration, wash with 100 mL of cold hexanes, and dry under vacuum for 60 minutes to afford n-butylboronic acid as a white solid (Typical Yield: ~75%).

-

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[2][9][13]

This protocol provides a general guideline for the coupling of an n-alkylboronic acid (or ester) with an aryl bromide.

-

Reaction Setup:

-

To an oven-dried reaction vessel (e.g., a pressure flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the n-alkylboronic acid or ester (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).

-

Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

-

-

Reagent Addition:

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the appropriate ligand if required.

-

Add the degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Sparge the resulting mixture with argon for 10-15 minutes.

-

-

Reaction Execution:

-

Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 60-100 °C).

-

Stir the reaction mixture overnight (12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to n-alkylboronic acids.

References

- 1. reddit.com [reddit.com]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of n-Pentylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of n-pentylboronic acid with a variety of aryl and heteroaryl halides. This reaction is a powerful tool for the introduction of a linear five-carbon chain onto aromatic and heteroaromatic scaffolds, a common motif in pharmacologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. While the coupling of arylboronic acids is well-established, the use of alkylboronic acids like this compound presents unique challenges, including a slower rate of transmetalation and the potential for β-hydride elimination. However, with the development of advanced catalyst systems, particularly those employing sterically hindered and electron-rich phosphine ligands, these challenges can be effectively overcome, enabling efficient and high-yielding couplings.

This document outlines recommended catalyst systems, detailed experimental protocols, and quantitative data for the successful cross-coupling of this compound with various substrates.

Catalytic Systems

The choice of the palladium catalyst and ligand is crucial for the successful cross-coupling of this compound. Modern catalyst systems often utilize palladium(II) precatalysts that are reduced in situ to the active palladium(0) species. The use of bulky and electron-rich phosphine ligands is essential to promote the key steps of the catalytic cycle and prevent catalyst deactivation.

Recommended Palladium Sources:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Effective Ligands:

The selection of the appropriate phosphine ligand is critical for achieving high yields and preventing side reactions. Buchwald-type biaryl phosphine ligands are particularly effective for the coupling of alkylboronic acids.

-

SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

-

XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

-

Tri-tert-butylphosphine (P(t-Bu)₃)

Recommended Bases:

A suitable base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

-

Potassium Phosphate (K₃PO₄)

-

Potassium Carbonate (K₂CO₃)

-

Cesium Carbonate (Cs₂CO₃)

Solvent Systems:

The reaction is typically performed in anhydrous ethereal or aromatic solvents, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.

-

1,4-Dioxane

-

Tetrahydrofuran (THF)

-

Toluene

-

Often used as a mixture with water (e.g., Dioxane/H₂O 4:1)

Data Presentation

The following tables summarize the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with a selection of aryl and heteroaryl halides.

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | THF | 65 | 16 | 80-90 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | 70-80 |

| 5 | 3-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65-75 |

| 6 | 2-Chloroquinoline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 70-80 |

Note: Yields are representative of isolated yields and can vary depending on the specific reaction scale, purity of reagents, and precise experimental conditions.

Experimental Protocols